molecular formula C6H3BrClN3 B1149381 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine CAS No. 1357946-80-5

3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine

Cat. No. B1149381
CAS RN: 1357946-80-5
M. Wt: 232.465
InChI Key: DGDYLTCQTULRQH-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been extensively studied for its various biological activities. This compound belongs to the class of pyrazolopyridines, which are known for their diverse pharmacological properties.

Scientific Research Applications

Kinase Inhibition

Heterocycles like pyrazolo[3,4-b]pyridine have been extensively explored for their kinase inhibition properties. These compounds can bind to multiple modes of kinases, making them critical in designing kinase inhibitors. Their ability to form hydrogen bond donor–acceptor pairs is particularly valued in interacting with the hinge region of kinases, offering insights into the potential pharmacological applications of related compounds (Wenglowsky, 2013).

Spin Crossover (SCO) Active Complexes

Research into pyrazole-pyridine/pyrazine ligands, closely related to pyrazolo[4,3-b]pyridines, has uncovered their utility in synthesizing iron(II) spin crossover active complexes. These compounds play a significant role in the synthesis and magnetic properties of SCO active complexes, which are crucial for developing advanced materials and sensors (Olguín & Brooker, 2011).

Organic Synthesis and Medicinal Applications

The heterocyclic N-oxide motif, related to the structural framework of pyrazolo[4,3-b]pyridines, has demonstrated extensive applications in organic synthesis, catalysis, and drug development. These compounds are integral in forming metal complexes and designing catalysts, showcasing their broad utility in creating potent medicinal agents with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Green Chemistry in Heterocyclic Synthesis

The synthesis of fused heterocyclic derivatives, including structures related to pyrazolo[4,3-b]pyridines, highlights the push towards more eco-friendly and atom economical approaches in chemistry. Multi-component reactions (MCRs) offer a straightforward and beneficial path for creating complex molecules, reflecting the potential for sustainable synthesis methods in developing compounds with varied scientific applications (Dhanalakshmi et al., 2021).

Mechanism of Action

Mode of Action

Similar compounds within the pyrazolo[4,3-b]pyridine class have been shown to interact with various enzymes and receptors, potentially altering their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYLTCQTULRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252479
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1357946-80-5
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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